molecular formula C8H9FOS B7989173 3-Ethoxy-5-fluorothiophenol

3-Ethoxy-5-fluorothiophenol

Cat. No.: B7989173
M. Wt: 172.22 g/mol
InChI Key: CBWFIASODRDYPI-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorothiophenol is an aromatic thiol compound characterized by the presence of an ethoxy group at the third position and a fluorine atom at the fifth position on the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluorothiophenol typically involves the introduction of the thiol group into an aromatic ring. One common method is the reaction of aryl halides with sulfur compounds. For instance, aryl iodides can undergo a copper(I) iodide-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate, followed by reduction with sodium borohydride or triphenylphosphine to yield aromatic thiols .

Another method involves the high-temperature reaction of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is suitable for the preparation of heteroaromatic thiols, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluorothiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The ethoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-Ethoxy-5-fluorothiophenol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-fluorothiophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-fluorothiophenol: Fluorine atom at the fourth position instead of the fifth.

    3-Ethoxy-5-chlorothiophenol: Chlorine atom instead of fluorine.

Uniqueness

3-Ethoxy-5-fluorothiophenol is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-ethoxy-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-2-10-7-3-6(9)4-8(11)5-7/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFIASODRDYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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